2-({2-[(2-fluorophenyl)amino]-2-oxoethyl}thio)-N-(4-methoxyphenyl)acetamide
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Overview
Description
Synthesis Analysis
The synthesis of compounds with similar structural motifs involves multi-step chemical reactions, including acetylation, formylation, and the formation of Schiff bases through reactions with primary and heterocyclic amines. For instance, acetylation of amino-substituted pyrimidines using acetic anhydride has been demonstrated to afford N-pyrimidinylacetamide derivatives, which can be further modified to produce various biologically active compounds (Farouk et al., 2021).
Molecular Structure Analysis
The molecular structure of related compounds is often confirmed using NMR, IR, and Mass spectral analysis. The detailed structural analysis helps in understanding the spatial arrangement of atoms and functional groups, which is critical for predicting the reactivity and interaction of the molecule with biological targets. For example, crystalline structures of acetamide derivatives have been elucidated to reveal linear and bent chain conformations, which may influence their biological activities (Camerman et al., 2005).
Chemical Reactions and Properties
Compounds structurally related to the molecule have shown a variety of chemical behaviors, including the ability to form Schiff bases when reacted with aldehydes, and serving as precursors for the synthesis of nitrogen heterocyclic compounds. Such reactions expand the utility of these molecules in synthesizing a wide array of derivatives with potential pharmacological activities (Puthran et al., 2019).
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and crystal structure, are crucial for their formulation and application. Crystalline forms of related molecules have been studied to understand their stability, polymorphism, and solubility characteristics, which are essential for the development of pharmaceutical formulations (Galushchinskiy et al., 2017).
Chemical Properties Analysis
Chemical properties, including reactivity towards various reagents, stability under different conditions, and interaction with biological macromolecules, define the potential use of these compounds in medicinal chemistry. Studies on related molecules have shown that the presence of specific functional groups and their arrangement significantly influence their antimicrobial and antifungal activities, showcasing the importance of chemical properties in determining biological activities (Parikh & Joshi, 2014).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-N-(4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O3S/c1-23-13-8-6-12(7-9-13)19-16(21)10-24-11-17(22)20-15-5-3-2-4-14(15)18/h2-9H,10-11H2,1H3,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHDNZWPLTWYURV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSCC(=O)NC2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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